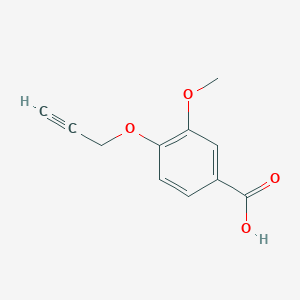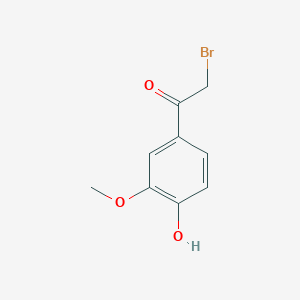
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone
Descripción general
Descripción
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is a chemical compound with the molecular formula C9H9BrO3 . Its average mass is 245.070 Da and its monoisotopic mass is 243.973495 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone consists of a bromine atom attached to the second carbon of an ethanone group. The first carbon of the ethanone group is attached to a phenyl ring, which has hydroxy and methoxy substituents at the 4th and 3rd positions, respectively .Physical And Chemical Properties Analysis
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is a solid at room temperature . It has a molecular weight of 245.07 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Metabolite Identification
- In Vivo Metabolism Studies : Research by Kanamori et al. (2002) focused on the in vivo metabolism of psychoactive phenethylamine derivatives in rats, identifying various metabolites, including 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. These findings indicate potential metabolic pathways for related compounds, such as 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (Kanamori et al., 2002).
Synthetic Methodology and Characterization
- Synthesis of Enantiomerically Pure Derivatives : Zhang et al. (2014) developed a facile synthesis process for enantiomerically pure derivatives of bromo-chlorophenyl and ethoxyphenyl ethanes, starting from related ketones. This method could potentially be adapted for the synthesis of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone derivatives (Zhang et al., 2014).
Biological Evaluation
- Antimicrobial Activity Studies : A study by Sherekar et al. (2021) on bromo-hydroxynaphthalen-ethanone derivatives demonstrated significant antimicrobial activities. This suggests potential for exploring the antimicrobial properties of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone and its derivatives (Sherekar et al., 2021).
Chemical Analysis and Properties
- Crystal Structure Analysis : Kudelko et al. (2007) conducted a study on the crystal structure of a hydroxy-methoxyphenyl ethanone compound, providing insights into the structural characteristics that could be relevant for similar compounds like 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (Kudelko et al., 2007).
Synthetic Improvements
- Synthesis Optimization : Li Yu-feng (2013) reported an improved synthesis method for 2-bromo-1-(4-hydroxyphenyl)ethanone, achieving higher yields and purity. This methodology could be applicable to the synthesis of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (Li Yu-feng, 2013).
Safety And Hazards
The compound is classified as dangerous with hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures in case of contact with skin or if swallowed .
Propiedades
IUPAC Name |
2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTPFVAZAREICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543314 | |
| Record name | 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone | |
CAS RN |
69638-06-8 | |
| Record name | 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



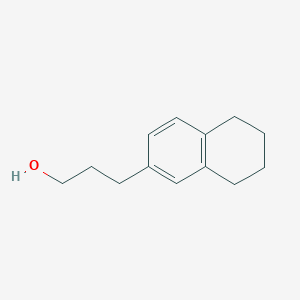
![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)
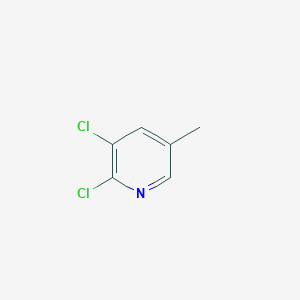
![1-Oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1314174.png)
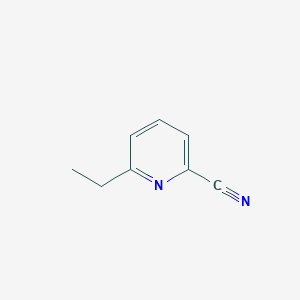
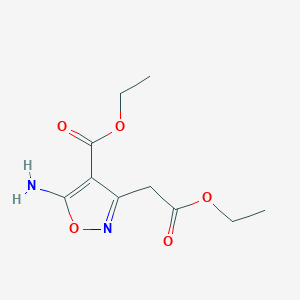
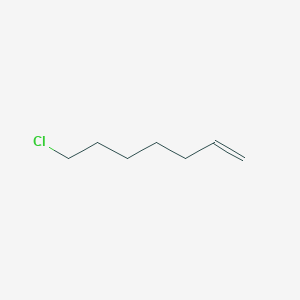
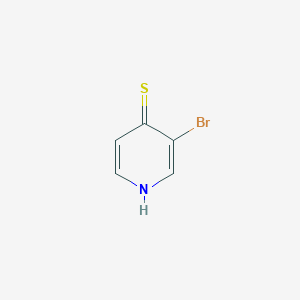
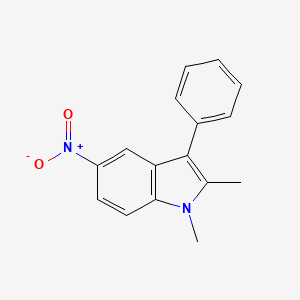
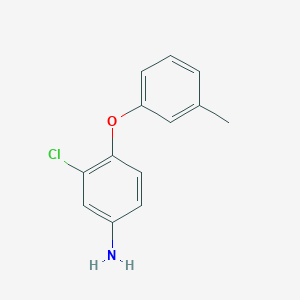
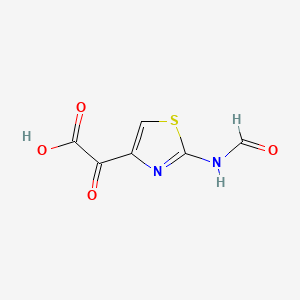
![Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-](/img/structure/B1314194.png)
